
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is a chemical compound that features a cyclopentadiene ring attached to an octanyl group, which is further linked to an ethyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate typically involves the reaction of cyclopenta-1,3-diene with an octanyl halide under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the ethyl carbonate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopenta-1,3-dien-1-yl)propan-2-yl ethyl carbonate
- Cyclopenta-1,3-dien-1-ol
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
Comparison: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is unique due to its longer alkyl chain (octanyl group) compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer alkyl chain may enhance its solubility in non-polar solvents and affect its interaction with biological membranes.
Eigenschaften
CAS-Nummer |
58147-98-1 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
1-cyclopenta-1,3-dien-1-yloctan-2-yl ethyl carbonate |
InChI |
InChI=1S/C16H26O3/c1-3-5-6-7-12-15(19-16(17)18-4-2)13-14-10-8-9-11-14/h8-10,15H,3-7,11-13H2,1-2H3 |
InChI-Schlüssel |
JGNPKICUJXCNFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC1=CC=CC1)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


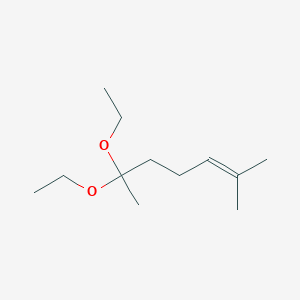
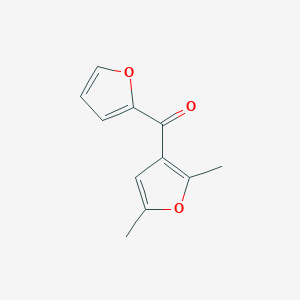
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
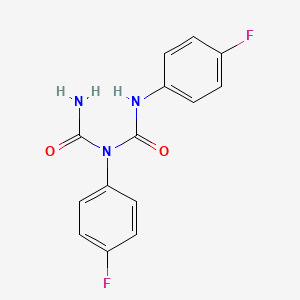
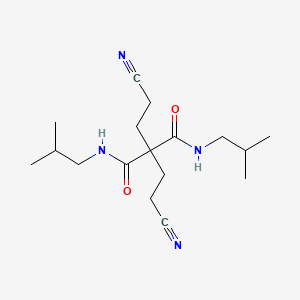
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
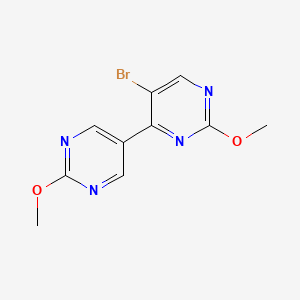

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)

![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
